molecular formula C10H9N3O B13842783 N-(2-phenylpyrazol-3-yl)formamide

N-(2-phenylpyrazol-3-yl)formamide

Cat. No.: B13842783
M. Wt: 187.20 g/mol
InChI Key: ASJZCIBIVFXUNI-UHFFFAOYSA-N
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Description

N-(2-phenylpyrazol-3-yl)formamide: is an organic compound that features a pyrazole ring substituted with a phenyl group and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylpyrazol-3-yl)formamide typically involves the reaction of 2-phenylpyrazole with formamide under specific conditions. One common method includes the use of formic acid as a formylating agent. The reaction is carried out in the presence of a catalyst, such as sulfonated rice husk ash (RHA-SO3H), which promotes the formylation of the amine group on the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as sulfated zirconia or hexafluoroisopropanol (HFIP) may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: N-(2-phenylpyrazol-3-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The phenyl group or the formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-phenylpyrazol-3-yl)formamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents. The pyrazole ring is a common motif in many biologically active compounds .

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers with unique properties .

Mechanism of Action

The mechanism of action of N-(2-phenylpyrazol-3-yl)formamide involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

  • N-(pyridin-2-yl)formamide
  • N-(4-methoxyphenyl)formamide
  • N-(4-bromophenyl)formamide

Comparison: N-(2-phenylpyrazol-3-yl)formamide is unique due to the presence of both a phenyl group and a pyrazole ring, which confer specific chemical and biological properties. Compared to other formamides, it exhibits distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N-(2-phenylpyrazol-3-yl)formamide

InChI

InChI=1S/C10H9N3O/c14-8-11-10-6-7-12-13(10)9-4-2-1-3-5-9/h1-8H,(H,11,14)

InChI Key

ASJZCIBIVFXUNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)NC=O

Origin of Product

United States

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